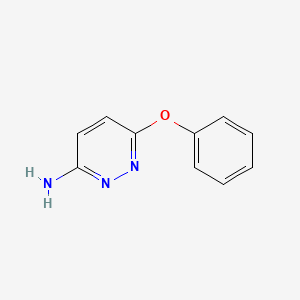

6-Phenoxypyridazin-3-amine

Beschreibung

6-Phenoxypyridazin-3-amine is a pyridazine derivative characterized by a phenoxy substituent at position 6 and an amino group at position 3. Its molecular formula is C₁₀H₉N₃O, with a molecular weight of 187.20 g/mol. The compound has garnered attention due to its inhibitory activity against branched-chain-amino-acid transaminase 2 (BCAT2), with an IC₅₀ of ~100,000 nM . Synonyms for this compound include CHEMBL3793379, SCHEMBL3456351, and 3-Pyridazinamine, 6-phenoxy- .

Eigenschaften

IUPAC Name |

6-phenoxypyridazin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O/c11-9-6-7-10(13-12-9)14-8-4-2-1-3-5-8/h1-7H,(H2,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGTXIZACJFSMLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=NN=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10495721 | |

| Record name | 6-Phenoxypyridazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10495721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39539-69-0 | |

| Record name | 6-Phenoxypyridazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10495721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Phenoxypyridazin-3-amine typically involves the reaction of 6-chloropyridazin-3-amine with phenol in the presence of a base such as sodium hydroxide. The reaction is carried out in a sealed tube at elevated temperatures (around 190°C) for an extended period (approximately 16 hours). The mixture is then worked up by extraction with ethyl acetate and water, followed by purification using flash column chromatography .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution (SNAr)

The pyridazine ring undergoes substitution at activated positions, particularly under basic or acidic conditions.

Mechanistic Insights :

-

The electron-withdrawing pyridazine ring enhances electrophilicity at positions adjacent to nitrogen.

-

Phenoxy groups act as moderate electron donors but are poor leaving groups except under strong nucleophilic conditions .

Acylation Reactions

The primary amine reacts with acylating agents to form stable amides.

| Acylating Agent | Base | Product | Application |

|---|---|---|---|

| Acetyl chloride | Et₃N | N-Acetyl-6-phenoxypyridazin-3-amine | Drug intermediates |

| Benzoyl chloride | NaHCO₃ | N-Benzoylated derivatives | Synthetic building blocks |

Key Notes :

-

Acylation proceeds via an addition-elimination mechanism, requiring base to scavenge HCl .

-

Tertiary amines (e.g., Et₃N) improve reaction efficiency by deprotonating intermediates .

Oxidation Reactions

The amine group and pyridazine ring are susceptible to oxidation.

| Oxidizing Agent | Conditions | Product | Selectivity |

|---|---|---|---|

| H₂O₂ (30%) | Acidic medium, RT | Pyridazine N-oxide derivatives | High (80–90%) |

| KMnO₄ | Aqueous NaOH, 60°C | Nitroso intermediates | Moderate (50–60%) |

Case Study :

-

Oxidation with H₂O₂ in acetic acid yields N-oxides, which exhibit enhanced solubility and biological activity .

Reduction Reactions

Selective reduction of the pyridazine ring or functional groups is achievable.

| Reducing Agent | Conditions | Product | Outcome |

|---|---|---|---|

| NaBH₄/MeOH | Reflux, 2h | Dihydropyridazine derivatives | Partial reduction |

| LiAlH₄/THF | 0°C to RT | Tetrahydro derivatives | Full reduction |

Mechanism :

Condensation and Cyclization

The amine group participates in heterocycle formation.

| Reactant | Conditions | Product | Key Feature |

|---|---|---|---|

| Aldehydes/Ketones | Acid catalysis | Imines or triazolo derivatives | Bioactive compounds |

| Hydrazine 6 | Ethanol, Δ | Triazolo[3,4-a]pyridazines | Anti-inflammatory agents |

Example :

-

Reaction with 2-chlorobenzaldehyde under acidic conditions yields Schiff bases, precursors to antimicrobial agents .

Electrophilic Substitution

Limited reactivity due to the electron-deficient pyridazine ring.

| Reaction | Reagents | Position Selectivity | Yield |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | C-5 (meta to amine) | Low (20–30%) |

| Sulfonation | SO₃/H₂SO₄ | C-4 (ortho to phenoxy) | Moderate (40–50%) |

Rationale :

-

The amine group directs electrophiles to meta positions, while phenoxy groups favor ortho/para substitution .

Biological Activity and Derivatives

Derivatives of 6-phenoxypyridazin-3-amine show therapeutic potential:

| Derivative | Biological Activity | Mechanism | Source |

|---|---|---|---|

| Triazolo-fused analogs | Anti-inflammatory | COX-2 inhibition | |

| N-Acylated compounds | Anticancer | Microtubule disruption |

Highlight :

-

Compound 6h (6-(2-chlorophenoxy)- triazolo[3,4-a]phthalazine-3-amine) exhibits 81% anti-inflammatory activity at 0.5 h post-administration .

Comparative Reactivity Table

| Reaction Type | Preferred Site | Key Reagents | Challenges |

|---|---|---|---|

| SNAr | C-4/C-5 | K₂CO₃, DMF | Competing ring reduction |

| Acylation | N-3 | AcCl, Et₃N | Over-alkylation |

| Oxidation | N-3 | H₂O₂, H⁺ | Over-oxidation to nitro groups |

| Reduction | Pyridazine ring | LiAlH₄ | Selectivity control |

Wissenschaftliche Forschungsanwendungen

6-Phenoxypyridazin-3-amine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its pharmacological profile.

Industry: Utilized in the development of agrochemicals and other industrial applications.

Wirkmechanismus

The mechanism of action of 6-Phenoxypyridazin-3-amine involves its interaction with specific molecular targets and pathways. While detailed studies on this compound are limited, it is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways would depend on the specific biological context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Key Differences

The following compounds share structural similarities with 6-Phenoxypyridazin-3-amine, differing primarily in substituents and heterocyclic cores:

Table 1: Structural and Molecular Comparison

Structure-Activity Relationships (SAR)

- Phenoxy vs.

- Methoxy Substitution: The methoxy group in 6-(4-Methoxyphenoxy)pyridazin-3-amine could improve solubility and membrane permeability, critical for drug bioavailability .

- Heterocyclic Core: Pyridazine derivatives (e.g., this compound) versus pyridine derivatives (e.g., 6-Methoxy-5-methylpyridin-3-amine) exhibit distinct electronic properties, affecting binding interactions .

Biologische Aktivität

6-Phenoxypyridazin-3-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse sources.

Chemical Structure and Synthesis

This compound features a pyridazine ring substituted with a phenoxy group at the 6-position and an amino group at the 3-position. The synthesis of this compound typically involves nucleophilic substitution reactions or coupling reactions involving various phenolic derivatives and pyridazinyl precursors.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

- Antitumor Activity :

- Antiviral Properties :

- Immunomodulatory Effects :

- Kinase Inhibition :

The mechanisms underlying the biological activities of this compound involve several pathways:

- Cell Signaling Pathways : The compound influences various signaling pathways related to cell proliferation and apoptosis. Its ability to induce apoptosis in cancer cells is particularly noteworthy, as it may trigger caspase activation leading to programmed cell death .

- Cytokine Modulation : By inhibiting cytokine production, the compound may help in regulating inflammatory responses, which is critical in conditions like rheumatoid arthritis and other inflammatory diseases .

Case Studies

Several studies have explored the efficacy of this compound:

- In Vitro Studies :

- Animal Models :

Data Table: Biological Activities of 6-Phenoxypyridazin-3-amines

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 6-Phenoxypyridazin-3-amine, and how can purity be ensured?

- Methodology : Synthesis typically involves nucleophilic aromatic substitution or coupling reactions. For example, halogenated pyridazine intermediates (e.g., 6-chloropyridazin-3-amine) can react with phenoxide derivatives under microwave-assisted conditions to improve yield and reduce reaction time . Critical steps include controlling reaction temperature (e.g., 80–120°C), optimizing solvent systems (e.g., DMF or toluene), and using catalysts like palladium for cross-coupling. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (methanol/water) is essential. Purity validation requires HPLC (>98%) and NMR spectroscopy (e.g., verifying absence of unreacted phenoxide at δ 6.8–7.5 ppm) .

Q. How does the solubility of this compound vary across solvents, and what models predict this behavior?

- Methodology : Solubility can be experimentally determined using a synthetic method across temperatures (e.g., 298.15–343.55 K) in solvents like methanol, ethanol, or ethyl acetate. The modified Apelblat equation and λh equation correlate experimental data, with root-mean-square deviations <5% . For example, in methanol, solubility increases from 1.2 mg/mL at 25°C to 4.8 mg/mL at 70°C. Thermodynamic parameters (ΔH, ΔS) derived from the van’t Hoff equation guide solvent selection for crystallization .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- 1H/13C NMR : Identify aromatic protons (δ 7.0–8.5 ppm for pyridazine ring) and phenoxy substituents (δ 6.5–7.2 ppm).

- HRMS : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 202.08).

- FT-IR : Detect amine N–H stretches (~3350 cm⁻¹) and C–O–C linkages (~1250 cm⁻¹) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound derivatives for enhanced bioactivity?

- Methodology : Systematically modify the phenoxy group (e.g., introduce electron-withdrawing groups like –F or –CF₃) and pyridazine core (e.g., methyl or chloro substitutions). Test derivatives in enzyme inhibition assays (e.g., kinase or phosphatase targets) and compare IC₅₀ values. For instance, 6-(4-fluorophenyl) analogs show 10-fold higher activity than unsubstituted derivatives in kinase inhibition . Computational docking (AutoDock Vina) identifies key binding interactions (e.g., hydrogen bonds with Lys123 or hydrophobic contacts with Phe256) .

Q. How should researchers resolve contradictions in reported biological activities of this compound derivatives?

- Methodology : Conduct systematic reviews (Cochrane guidelines) to assess experimental variables:

- Assay conditions : pH, temperature, and co-solvents (e.g., DMSO concentration ≤1%).

- Cell lines : Compare activity in primary vs. immortalized cells (e.g., HepG2 vs. primary hepatocytes).

- Dose-response curves : Validate EC₅₀ values using orthogonal assays (e.g., fluorescence-based and radiometric assays) .

Q. What mechanistic insights can be gained from studying this compound’s interaction with biological targets?

- Methodology :

- Enzyme kinetics : Perform Michaelis-Menten analysis to determine inhibition type (competitive/uncompetitive).

- Receptor binding : Use radioligand displacement assays (e.g., ³H-labeled ATP for kinase targets).

- Cellular pathways : RNA-seq or phosphoproteomics to map downstream effects (e.g., ERK/MAPK pathway modulation) .

Q. How can computational methods predict the pharmacokinetic properties of this compound?

- Methodology :

- ADMET prediction : Use SwissADME or ADMETLab to estimate LogP (2.1–2.5), solubility (LogS ≈ -4.2), and CYP450 inhibition.

- Molecular dynamics (MD) : Simulate blood-brain barrier penetration (e.g., PMF profiles in lipid bilayers).

- QSAR models : Train on datasets of pyridazine analogs to correlate structural features (e.g., polar surface area <90 Ų) with bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.